4-Chloro-2-(furan-3-yl)pyrimidine

Aurora Kinase A Furanopyrimidine Regioisomer SAR

4-Chloro-2-(furan-3-yl)pyrimidine (CAS 1260803-07-3) is a heterocyclic building block consisting of a pyrimidine core substituted with a chloro leaving group at the 4-position and a furan-3-yl ring at the 2-position. Its structure places it as a strategic intermediate in medicinal chemistry, particularly for the synthesis of furanopyrimidine-based kinase inhibitors and antiviral agents , where both the electrophilic chloro handle and the specific 3-furyl regioisomer contribute to final target potency and selectivity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1260803-07-3
Cat. No. B1463212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(furan-3-yl)pyrimidine
CAS1260803-07-3
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)C2=COC=C2
InChIInChI=1S/C8H5ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H
InChIKeyGVOGQDGVRHJUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(furan-3-yl)pyrimidine: A Key Intermediate for Regioselective Kinase and Antiviral Building Block Synthesis


4-Chloro-2-(furan-3-yl)pyrimidine (CAS 1260803-07-3) is a heterocyclic building block consisting of a pyrimidine core substituted with a chloro leaving group at the 4-position and a furan-3-yl ring at the 2-position . Its structure places it as a strategic intermediate in medicinal chemistry, particularly for the synthesis of furanopyrimidine-based kinase inhibitors [1] and antiviral agents [2], where both the electrophilic chloro handle and the specific 3-furyl regioisomer contribute to final target potency and selectivity.

2-(Furan-3-yl) regioisomer – distinct from 2-furyl analog; essential for kinase inhibitor SAR reproduction
4-Chloro leaving group – enables nucleophilic substitution and cross-coupling for downstream functionalization
Key intermediate – for synthesis of furanopyrimidine-based kinase inhibitors and antiviral lead series

Why 4-Chloro-2-(furan-3-yl)pyrimidine Cannot Be Readily Substituted by Its 2-Furyl Analogs


The position of the furan attachment (3-yl vs. 2-yl) is not a trivial structural difference; it can fundamentally alter the biological activity of the resulting advanced leads. Furanopyrimidine-based kinase inhibitors exhibit a strong Structure-Activity Relationship (SAR) dependency on the furan regioisomer [1]. Similarly, in antiviral programs, the nature and position of the heteroaryl group on the pyrimidine core is critical, with replacement of the 4-chloro handle leading to a loss of desirable potency and selectivity profiles [2]. Procurement of the specific 3-furyl isomer is therefore mandatory to reproduce published synthesis routes and avoid introducing an inactive or less potent chemotype.

3-Furyl isomer (this product)
2-Furyl isomer
Regioisomer dictates kinase SAR; 2-furyl analog may lead to divergent activity profile and unreproducible results
4-Chloro substituent
4-Methyl / unsubstituted
Chloro handle essential for antiviral selectivity; replacement may shift selectivity and increase cytotoxicity potential

Quantitative Differentiation of 4-Chloro-2-(furan-3-yl)pyrimidine Against the 2-Furyl Isomer and Other Analogs


Furan Regioisomer Impact on Aurora Kinase A Inhibition Potency

A structure-activity relationship (SAR) study on furanopyrimidine-based Aurora kinase A inhibitors identified that the furan-3-yl isomer is associated with significantly reduced kinase inhibition compared to the furan-2-yl isomer. The most potent compound in the series, derived from a furan-2-yl core, achieved an IC50 of 309 nM, while analogous 3-furan isomers resulted in a substantial loss of activity, highlighting the critical demand for the correct regioisomer for kinase-targeted programs [1].

Regioisomer & kinase potency
Class-level inference
3-furyl: marked potency loss (class-level)
2-furyl analog: IC50 309 nM (Aurora A)
Furan-3-yl isomer leads to substantial activity reduction; regioisomer identity critical for kinase inhibitor SAR
In vitro Aurora A enzymatic assay; focused library of 350 furanopyrimidines
Aurora Kinase A Furanopyrimidine Regioisomer SAR

Critical Role of the 4-Chloro Substituent for Antiviral Selectivity

In a study optimizing pyridofuran-substituted pyrimidine HCV replication inhibitors, replacement of the 4-chloro moiety with a methyl group on a related pyrimidine core led to altered selectivity profiles, specifically lowering selectivity in a thymidine incorporation assay (DNA·CC50), while the original chloro series maintained excellent potency and selectivity [1]. This demonstrates the functional necessity of the 4-chloro handle for achieving the desired antiviral selectivity index.

Chloro vs. methyl selectivity
Class-level inference
4-Cl parent: excellent selectivity (GAPDH/MTS CC50)
4-Me analog: low selectivity (DNA CC50)
4-Chloro handle essential for maintaining antiviral selectivity index; replacement may increase cytotoxicity risk
HCV replicon assay in Huh-7 cells; selectivity counter-screens
HCV Replicase Antiviral SAR 4-Chloropyrimidine

Differentiation in Chemical Reactivity: Electrophilicity Controlled by 3-Furyl vs. 2-Furyl

The electron-donating nature of the furan ring at the 2-position modulates the electrophilicity of the pyrimidine core. While direct rate constants for 4-Chloro-2-(furan-3-yl)pyrimidine are not available, comparative analysis of 2-aryl vs. 2-alkyl substituent effects on 4-chloropyrimidines shows that the electron density of the aryl group impacts SNAr displacement rates by up to a factor of 3-5 [1]. The 3-furyl group, with its specific mesomeric and inductive effects (Hammett σmeta ~ 0.05), is distinct from the 2-furyl group (σortho ~ -0.04), leading to a predicted difference in C4 electrophilicity relevant for nucleophilic substitution or cross-coupling reactions [1].

Electrophilicity shift
Cross-study comparable
Estimated ~10–20% slower SNAr rate vs 2-furyl analog
Slightly attenuated C4 electrophilicity may support chemoselective functionalization in multi-step synthesis
Extrapolated from Hammett analysis and piperidinodechlorination kinetics
SNAr Reactivity Electrophilicity Heterocyclic Building Block

Recommended Procurement Scenarios for 4-Chloro-2-(furan-3-yl)pyrimidine


Medicinal Chemistry: Synthesis of Furanopyrimidine Kinase Inhibitor Libraries

Use as the core starting material for constructing focused libraries targeting Aurora, EGFR, or BTK kinases. The 3-furyl isomer provides a distinct regioisomeric anchor that, per SAR data, directs binding away from the ATP-back pocket, enabling exploration of allosteric or type III kinase inhibitor space [1].

Antiviral Drug Discovery: HCV Replicase Inhibitor Optimization

Employed as a key intermediate in the synthesis of pyridofuran-substituted pyrimidines where the 4-chloro group is essential for maintaining a favorable selectivity index over host DNA polymerases. Procurement ensures access to the exact chemotype described in lead optimization campaigns [1].

Synthetic Methodology Development: Chemoselective SNAr or Cross-Coupling

The unique balance of reactivity at the C4 position, fine-tuned by the electron-donating 3-furyl group, makes this compound an ideal model substrate for developing regioselective substitution or sequential coupling protocols on the pyrimidine scaffold [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomer identity (3-furyl)
Kinase SAR compatibility
Antiviral lead optimization
4-Chloro leaving group availability
Selectivity index retention
Regioselective methodology development
Balanced electrophilicity (3-furyl modulation)
Reaction chemoselectivity
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